N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Description

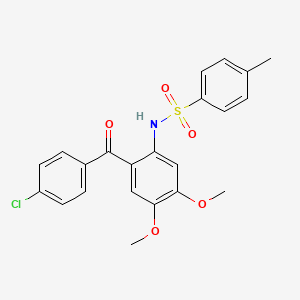

N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-chlorobenzoyl group attached to a 4,5-dimethoxyphenyl ring, which is further linked to a 4-methylbenzenesulfonamide moiety. This compound is structurally characterized by its halogenated aromatic system (4-chlorobenzoyl), electron-donating methoxy groups (4,5-dimethoxy), and a sulfonamide bridge. Such features are common in medicinal chemistry for modulating pharmacokinetic properties, including solubility, stability, and target binding .

Properties

Molecular Formula |

C22H20ClNO5S |

|---|---|

Molecular Weight |

445.9 g/mol |

IUPAC Name |

N-[2-(4-chlorobenzoyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C22H20ClNO5S/c1-14-4-10-17(11-5-14)30(26,27)24-19-13-21(29-3)20(28-2)12-18(19)22(25)15-6-8-16(23)9-7-15/h4-13,24H,1-3H3 |

InChI Key |

IZAPTJQKKWWMFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C3=CC=C(C=C3)Cl)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4,5-dimethoxyaniline to form an intermediate product. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under controlled conditions to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives

Scientific Research Applications

N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of histamine H1 receptors, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide (CAS 373370-93-5)

- Molecular Formula: C₂₂H₂₀BrNO₅S

- Molecular Weight : 490.82 g/mol

- Key Differences : Replaces the 4-chloro substituent with 3-bromo on the benzoyl group.

- Implications : Bromine’s larger atomic radius and higher electronegativity may enhance lipophilicity and alter steric interactions compared to chlorine. This could influence binding affinity in biological systems or reactivity in further synthetic modifications .

Analogues with Heterocyclic Modifications

N-(2-(2-Amino-5-methylthiazol-4-yl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide (CAS 886494-46-8)

- Molecular Formula : C₁₉H₂₁N₃O₄S₂

- Molecular Weight : 419.52 g/mol

- Key Differences: Substitutes the 4-chlorobenzoyl group with a 2-amino-5-methylthiazole ring.

- This modification could enhance interactions with enzymatic targets, such as kinases or proteases, compared to the purely aromatic benzoyl group .

Analogues with Aliphatic Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Molecular Formula: C₁₈H₂₁NO₃

- Molecular Weight : 299.36 g/mol

- Key Differences : Replaces the sulfonamide linkage with a benzamide group and introduces an ethyl spacer between the dimethoxyphenyl and benzoyl moieties.

Table 1: Comparative Data for Key Analogues

Biological Activity

N-(2-(4-Chlorobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known by its CAS number 886493-87-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, structural characteristics, and biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClNO5S, with a molar mass of 445.92 g/mol. The compound features a sulfonamide functional group linked to a chlorobenzoyl moiety and a dimethoxy-substituted phenyl ring.

| Property | Value |

|---|---|

| CAS Number | 886493-87-4 |

| Molecular Formula | C22H20ClNO5S |

| Molar Mass | 445.92 g/mol |

| Melting Point | 168–170 °C |

Synthesis

The synthesis of this compound involves the reaction of 4-methylbenzenesulfonamide with 4-chlorobenzoyl chloride under controlled heating conditions. The process typically includes:

- Heating a mixture of 4-methylbenzenesulfonamide and 4-chlorobenzoyl chloride at approximately 60 °C for one hour.

- Cooling the reaction mixture and pouring it into ice-cold water to precipitate the solid product.

- Purifying the product through recrystallization from toluene.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. Specifically, diaryl acylsulfonamides have been shown to inhibit tumor growth in various human tumor xenografts in nude mice models. The mechanism of action is believed to involve the disruption of cellular processes critical for tumor survival and proliferation.

In a study by Gowda et al., it was reported that such compounds demonstrated significant cytotoxicity against a range of cancer cell lines, including breast and colon cancer cells. This suggests that the structural features of this compound may contribute to its effectiveness as an antitumor agent .

The biological activity of this compound is partly attributed to its ability to form hydrogen bonds within cellular environments, which can affect protein interactions and enzymatic activities. The presence of the sulfonamide group enhances its binding affinity to target proteins involved in cancer progression.

Case Studies

- Study on Antitumor Efficacy : In a preclinical study involving various human tumor xenografts, this compound was administered to mice. Results showed a marked reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

- Structural Analysis : X-ray diffraction studies revealed that the compound's molecular conformation plays a crucial role in its biological activity. The dihedral angles between aromatic rings were measured at approximately 81° and 76°, suggesting optimal spatial orientation for interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.